molecular formula C18H23NO2S B4724885 3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid

3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B4724885
M. Wt: 317.4 g/mol
InChI Key: DTFBATQXKCDNSL-UHFFFAOYSA-N
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Description

3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that belongs to the quinoline family This compound is characterized by a quinoline core substituted with butyl and dimethyl groups, and a propanoic acid moiety attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions:

    Thioether Formation: The sulfanyl linkage is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Propanoic Acid Attachment: The final step involves the esterification of the thioether with a propanoic acid derivative, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The butyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
  • 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanenitrile

Uniqueness

3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern and the presence of a sulfanyl linkage, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-butyl-2,6-dimethylquinolin-4-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-4-5-6-14-13(3)19-16-8-7-12(2)11-15(16)18(14)22-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFBATQXKCDNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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